3,8-Diazabicyclo[3.2.1]octane
CAS No.: 280-06-8
Cat. No.: VC3742755
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![3,8-Diazabicyclo[3.2.1]octane - 280-06-8](/images/structure/VC3742755.png)
Specification
CAS No. | 280-06-8 |
---|---|
Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 3,8-diazabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
Standard InChI Key | LKDJYZBKCVSODK-UHFFFAOYSA-N |
SMILES | C1CC2CNCC1N2 |
Canonical SMILES | C1CC2CNCC1N2 |
Introduction
Chemical Properties and Structure
3,8-Diazabicyclo[3.2.1]octane (C₆H₁₂N₂) is a bicyclic compound with a molecular weight of 112.17 g/mol . The compound features a distinctive three-dimensional structure with two nitrogen atoms positioned at the bridgehead (position 8) and at position 3 of the bicyclic framework. This arrangement creates a rigid molecular scaffold that has attracted significant attention in drug discovery programs.
Physical and Chemical Characteristics
The physical state of 3,8-Diazabicyclo[3.2.1]octane at room temperature is typically solid, as evidenced by its derivatives such as tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate which appears as a white to light yellow powder or crystalline solid . The parent compound is identified by the CAS Registry Number 280-06-8 and is known by several synonyms in the chemical literature .
Structural Identifiers
Several standardized identifiers are used to precisely describe the molecular structure of 3,8-Diazabicyclo[3.2.1]octane:
Identifier Type | Value |
---|---|
IUPAC Name | 3,8-diazabicyclo[3.2.1]octane |
Molecular Formula | C₆H₁₂N₂ |
Molecular Weight | 112.17 g/mol |
CAS Number | 280-06-8 |
InChI | InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
InChIKey | LKDJYZBKCVSODK-UHFFFAOYSA-N |
SMILES | C1CC2CNCC1N2 |
Table 1: Structural identifiers of 3,8-Diazabicyclo[3.2.1]octane
The bicyclic structure imparts rigidity to the molecule, which constrains its conformation and influences its binding affinity to biological targets. This conformational restriction is a key feature that has been exploited in the design of pharmacologically active derivatives.
Synthesis Methods
Several methods have been developed for the synthesis of 3,8-Diazabicyclo[3.2.1]octane and its derivatives, each with specific advantages and limitations. These synthetic approaches have evolved to improve yields, stereoselectivity, and scalability.
Cycloaddition of 3-Oxidopyraziniums
One of the most significant synthetic routes to 3,8-Diazabicyclo[3.2.1]octane involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with suitable dipolarophiles such as acrylates and acrylic acid derivatives . This approach has been demonstrated to be effective for the synthesis of substituted 3,8-diazabicyclo[3.2.1]octanes.
The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate has been reported to afford 3,8-diazabicyclo[3.2.1]octane derivatives in yields ranging from 51% to 73% . This reaction pathway typically produces the 3,8-diazabicyclo[3.2.1]octane as the major product, with traces of the 2,5-diazabicyclo[2.2.2]octane isomer also being formed .
Rearrangement Reactions
Interestingly, research has shown that 2,5-diazabicyclo[2.2.2]octanes can be formed from 3,8-diazabicyclo[3.2.1]octane compounds through a Wagner–Meerwein rearrangement . This observation provides insight into the reaction mechanisms and offers additional synthetic pathways to access diverse bicyclic structures.
Effect of Substituents on Reaction Pathways
The nature of the dipolarophile used in cycloaddition reactions significantly influences the outcome. For instance, when more sterically demanding dipolarophiles like methyl 2-phenyl acrylate are employed, the reaction preferentially yields the [2.2.2] bicyclic product rather than the [3.2.1] system . This underscores the importance of carefully selecting reaction partners to control the structural outcome.
Derivatives of 3,8-Diazabicyclo[3.2.1]octane
The 3,8-Diazabicyclo[3.2.1]octane scaffold has been extensively modified to generate a diverse array of derivatives with enhanced or targeted properties. These modifications typically involve substitutions at the nitrogen atoms or various positions of the carbon framework.
N-Substituted Derivatives
Both nitrogen atoms in the 3,8-diazabicyclo[3.2.1]octane structure provide sites for functionalization. A common derivative is tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate (CAS RN: 201162-53-0), which features a Boc (tert-butyloxycarbonyl) protecting group at the N-3 position . This compound serves as a valuable intermediate in synthetic pathways, as the Boc group can be selectively removed under acidic conditions to enable further functionalization.
Property | Value |
---|---|
CAS RN | 201162-53-0 |
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Physical State (20°C) | Solid |
Storage Temperature | Refrigerated (0-10°C) |
Conditions to Avoid | Air Sensitive, Heat Sensitive |
Table 2: Properties of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate
Heteroaryl-Substituted Derivatives
A series of 3,8-diazabicyclo[3.2.1]octanes substituted either at the 3 position (compounds 1) or at the 8 position (compounds 2) by chlorinated heteroaryl rings have been synthesized as potential analogues of the potent natural analgesic epibatidine . These compounds represent an important class of derivatives with potential therapeutic applications in pain management.
Biological Activity and Pharmacological Properties
The biological activity of 3,8-diazabicyclo[3.2.1]octane derivatives has been a subject of considerable research interest, particularly in the context of analgesic properties.
Analgesic Activity
When tested in the hot plate assay, the majority of heteroaryl-substituted 3,8-diazabicyclo[3.2.1]octane derivatives showed significant analgesic effects . The most notable among these were the 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane derivatives, which demonstrated promising analgesic activity .
These compounds were developed as potential analogues of epibatidine, a potent natural analgesic isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor. The structural resemblance to epibatidine, combined with the favorable analgesic properties, positions these derivatives as candidates for further development as pain-relieving agents.
Structure-Activity Relationships
Studies on the heteroaryl-substituted derivatives have provided insights into structure-activity relationships. The position of substitution (3 versus 8) and the nature of the heteroaryl substituent significantly influence the biological activity of these compounds . This understanding has guided the rational design of new derivatives with optimized pharmacological profiles.
Research Applications
The unique structural features of 3,8-diazabicyclo[3.2.1]octane have led to its application in various research areas beyond medicinal chemistry.
Synthetic Methodology Development
The synthesis and reactivity of 3,8-diazabicyclo[3.2.1]octane derivatives have contributed to the advancement of synthetic methodologies. The study of cycloaddition reactions involving 3-oxidopyraziniums has enhanced understanding of reaction mechanisms and stereochemical outcomes . These insights have broader implications for the development of efficient synthetic routes to complex nitrogen-containing heterocycles.
Medicinal Chemistry
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a valuable template in medicinal chemistry, particularly for the design of compounds targeting the central nervous system. The rigid bicyclic structure can orient pharmacophoric groups in specific spatial arrangements, enhancing interactions with biological targets.
Comparative Analysis with Related Bicyclic Systems
Understanding the properties and applications of 3,8-diazabicyclo[3.2.1]octane benefits from comparison with related bicyclic systems.
Comparison with 2,5-Diazabicyclo[2.2.2]octane
The 3,8-diazabicyclo[3.2.1]octane system differs from the isomeric 2,5-diazabicyclo[2.2.2]octane in terms of ring strain, nitrogen atom positioning, and reactivity. Research has shown that 3,8-diazabicyclo[3.2.1]octanes can rearrange to form 2,5-diazabicyclo[2.2.2]octanes under certain conditions through a Wagner–Meerwein rearrangement . This interconversion highlights the dynamic nature of these bicyclic systems and provides synthetic opportunities.
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